molecular formula C14H18O4 B15093893 (R)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate

(R)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate

Cat. No.: B15093893
M. Wt: 250.29 g/mol
InChI Key: OEUPGGUBLKTRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate is an organic compound with the molecular formula C14H18O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a benzyloxy group to protect the hydroxyl group during the reaction. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to reflux .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for maintaining the desired stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

methyl 4-methyl-2-oxo-5-phenylmethoxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-11(8-13(15)14(16)17-2)9-18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUPGGUBLKTRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(=O)OC)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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